4-(Methoxymethoxy)-3,5-dimethylbenzoic acid

Protecting Group Strategy Orthogonal Deprotection Multi-step Organic Synthesis

Standard unprotected phenolic acids fail under basic or organometallic conditions required for amide coupling. This MOM-protected derivative (CAS 1357167-27-1) solves that bottleneck. - MOM ether stable to strong bases, nucleophiles, and organometallics; cleaves under mild acid (pTSA/BiCl₃, 85-98% yield) - Single pKa 4.48 enables robust pH-controlled extraction at scale - ≥95% purity from multiple commercial sources, suitable for GMP process development

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Cat. No. B14021110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxymethoxy)-3,5-dimethylbenzoic acid
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OCOC)C)C(=O)O
InChIInChI=1S/C11H14O4/c1-7-4-9(11(12)13)5-8(2)10(7)15-6-14-3/h4-5H,6H2,1-3H3,(H,12,13)
InChIKeyQCZHSJWMHZYWJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methoxymethoxy)-3,5-dimethylbenzoic Acid: Chemical Profile


4-(Methoxymethoxy)-3,5-dimethylbenzoic acid (CAS 1357167-27-1; MF: C₁₁H₁₄O₄; MW: 210.23 g/mol) is a synthetically valuable benzoic acid derivative featuring a methoxymethyl (MOM) protecting group at the para-position and methyl substituents at the 3- and 5-positions . This compound serves primarily as a protected intermediate in multi-step organic syntheses, particularly in pharmaceutical and agrochemical research programs [1]. The MOM group is a widely employed acetal-type protecting group for phenols, offering distinct stability and orthogonal deprotection advantages that differentiate it from unprotected phenolic analogs (e.g., 4-hydroxy-3,5-dimethylbenzoic acid) and simpler alkyl ethers (e.g., 4-methoxy-3,5-dimethylbenzoic acid) [2].

Orthogonal phenol protection in multi-step synthesis
Stable to bases, nucleophiles, and organometallic reagents
Supports late-stage deprotection for downstream functionalization

Analog Substitution Limitations for 4-(Methoxymethoxy)-3,5-dimethylbenzoic Acid


Direct substitution of 4-(methoxymethoxy)-3,5-dimethylbenzoic acid with its unprotected phenol counterpart (4-hydroxy-3,5-dimethylbenzoic acid) is precluded by the latter's incompatibility with strong bases, organometallic reagents, and oxidizing conditions—environments in which the MOM-protected derivative remains stable [1]. Conversely, substitution with the simpler methyl ether analog (4-methoxy-3,5-dimethylbenzoic acid) introduces a permanent modification that cannot be cleaved to regenerate the parent phenol under practical synthetic conditions, thereby eliminating downstream functionalization opportunities . The quantitative evidence presented in Section 3 substantiates these critical differentiation points, demonstrating why procurement decisions must account for the MOM group's unique stability profile and orthogonal cleavage capability relative to alternative protecting strategies.

Target
MOM-protected intermediate

MOM group enables selective acid cleavage to regenerate parent phenol; stable to diverse reaction conditions.

Analog Risks
Methyl ether or unprotected phenol

Methyl ether cannot be cleaved under practical conditions; unprotected phenol degrades with bases and nucleophiles.

Substitution may shift deprotection strategy and limit downstream chemistry.

Comparative Evidence for 4-(Methoxymethoxy)-3,5-dimethylbenzoic Acid


MOM Orthogonal Stability Profile

The MOM ether protecting group in 4-(methoxymethoxy)-3,5-dimethylbenzoic acid exhibits well-established stability across a broad range of synthetic conditions, including strong bases, nucleophiles, and mild acids [1]. This stability profile is critical for enabling selective reactions at the carboxylic acid moiety or other sites without premature deprotection. In contrast, the unprotected phenol (4-hydroxy-3,5-dimethylbenzoic acid) is incompatible with basic and nucleophilic conditions due to deprotonation and competing reactivity . The relative reactivity hierarchy for Lewis acid-mediated cleavage, MOMOR/MEMOR > BOC > CBZ > tBuOR > PhCH₂OR, further quantifies the distinct cleavage susceptibility of MOM ethers compared to alternative protecting groups such as benzyl (Bn) and tert-butyl (tBu) ethers . This hierarchy enables strategic orthogonal deprotection planning where MOM can be selectively removed in the presence of other protecting groups.

MOM Orthogonal Stability
Class-level inference
MOM-protected phenol stable to strong bases, nucleophiles, and organometallic reagents; cleavage hierarchy MOMOR > PhCH₂OR under Lewis acids.
Enables synthetic sequences incompatible with unprotected phenol.
Orthogonal deprotection planning context.
Protecting Group Strategy Orthogonal Deprotection Multi-step Organic Synthesis

MOM Deprotection Yields vs. Methyl and MEM Ethers

The MOM protecting group in 4-(methoxymethoxy)-3,5-dimethylbenzoic acid can be removed to regenerate the parent phenol (4-hydroxy-3,5-dimethylbenzoic acid) with high efficiency. Literature reports for MOM ether deprotection using p-toluenesulfonic acid (pTSA) under solvent-free conditions demonstrate yields ranging from 85% to 98% across a series of substrates [1]. The methyl ether analog (4-methoxy-3,5-dimethylbenzoic acid) represents a permanent structural modification that cannot be cleaved under practical synthetic conditions to yield the free phenol, thereby eliminating the possibility of late-stage functionalization at the 4-position . Furthermore, in direct comparison to the MEM (2-methoxyethoxymethyl) protecting group, MOM ethers are less labile toward Lewis acids due to the absence of an additional chelating ether oxygen in MEM, which enables bidentate metal coordination and accelerates cleavage [2]. This reduced lability of MOM relative to MEM provides a wider operational window for reactions involving Lewis acidic reagents, enhancing synthetic flexibility.

Deprotection Yield vs. Analogs
Cross-study comparable
MOM ether: 85–98% deprotection yield (pTSA, solvent-free); Methyl ether: ~0% under comparable mild conditions; MEM ether more labile toward Lewis acids.
Supports efficient phenol regeneration in process chemistry.
Reported yield range from literature substrates.
Protecting Group Cleavage Deprotection Efficiency Orthogonal Deprotection Strategy

Commercial Availability and Purity vs. Analogs

4-(Methoxymethoxy)-3,5-dimethylbenzoic acid is commercially available from multiple specialty chemical suppliers with standard purity specifications of ≥95% (HPLC) . This purity level meets or exceeds typical requirements for use as a building block in medicinal chemistry and process research. For comparison, the unprotected analog 4-hydroxy-3,5-dimethylbenzoic acid (CAS 4919-37-3) is available at ≥98% purity from major suppliers, while the methyl ether analog 3,5-dimethyl-4-methoxybenzoic acid (CAS 21553-46-8) is available at 97–98% purity . The MOM-protected derivative is priced at a premium relative to the simpler methyl ether analog, reflecting the additional synthetic steps required for MOM group installation and the specialized utility of a cleavable protecting group in multi-step synthesis. The benzyl-protected analog (4-benzyloxy-3,5-dimethylbenzoic acid, CAS 97888-80-7) is also commercially available but introduces a significantly higher molecular weight (256.30 g/mol vs. 210.23 g/mol) and requires hydrogenolysis for deprotection, conditions that may be incompatible with other sensitive functional groups in complex molecules .

Commercial Purity vs. Analogs
Cross-study comparable
Target: ≥95% purity (standard grade), MW 210.23 g/mol; Benzyl analog: MW 256.30 g/mol (21.9% higher).
Supports reliable procurement; molar efficiency advantage over benzyl analog.
Multiple supplier availability.
Chemical Procurement Synthetic Intermediate Purity Specification

Physicochemical Properties and pKa vs. Unprotected Phenol

Predicted physicochemical parameters provide a quantitative basis for understanding the altered properties conferred by the MOM protecting group. 4-(Methoxymethoxy)-3,5-dimethylbenzoic acid exhibits a predicted pKa of 4.48 ± 0.10, boiling point of 334.2 ± 42.0 °C, and density of 1.159 ± 0.06 g/cm³ . The pKa value is directly relevant to the compound's behavior in aqueous workup and chromatographic purification: a pKa of 4.48 indicates that the carboxylic acid remains predominantly protonated (>99%) at pH < 3, enabling efficient extraction into organic solvents, while becoming largely ionized (>90%) at pH > 6, facilitating aqueous washing and reverse-phase purification [1]. In contrast, the unprotected phenol analog 4-hydroxy-3,5-dimethylbenzoic acid possesses two ionizable groups (phenolic OH and carboxylic acid) with distinct pKa values, which can complicate pH-dependent separations and lead to amphoteric behavior that reduces extraction efficiency. The presence of the MOM group eliminates the phenolic pKa contribution, simplifying the ionization profile to a single carboxylic acid moiety and thereby enhancing predictability in purification workflows.

pKa and Purification Profile
Supporting evidence
Predicted pKa 4.48 ± 0.10; single ionizable group (carboxylic acid). Unprotected phenol exhibits dual ionizable groups and amphoteric behavior.
Predictable extraction and reverse-phase purification workflow.
Predicted values; experimental validation recommended.
Physicochemical Properties pKa Prediction Lipophilicity

Application Scenarios for 4-(Methoxymethoxy)-3,5-dimethylbenzoic Acid


Multi-Step Synthesis with Orthogonal Phenol Protection

In medicinal chemistry programs targeting complex molecules (e.g., kinase inhibitors, GPCR modulators, or natural product analogs) where the 3,5-dimethyl-4-hydroxybenzoic acid scaffold is a key intermediate, 4-(methoxymethoxy)-3,5-dimethylbenzoic acid serves as the optimal protected building block. The MOM group's stability to strong bases, nucleophiles, and organometallic reagents [1] allows for diverse functionalization at the carboxylic acid moiety—including amide coupling, esterification, and reduction—without premature deprotection or side reactions at the phenolic oxygen. Subsequent selective MOM cleavage with pTSA (85–98% yield) [2] or BiCl₃ under mild conditions regenerates the free phenol for downstream transformations (e.g., alkylation, glycosylation, or sulfation), enabling a convergent synthetic strategy that would be impossible with the unprotected phenol or permanently protected methyl ether.

Process Scale-Up with Predictable Purification

The well-defined single pKa of 4.48 ± 0.10 for 4-(methoxymethoxy)-3,5-dimethylbenzoic acid [1] eliminates the amphoteric behavior characteristic of the unprotected phenol analog, which contains both carboxylic acid and phenolic OH groups. This property enables robust, pH-controlled liquid-liquid extraction protocols during multi-kilogram scale-up: at pH < 3, the compound remains >99% protonated and partitions efficiently into organic solvents (e.g., ethyl acetate, MTBE); at pH > 6, the carboxylate anion partitions into aqueous phase, enabling effective washing away of neutral impurities. The commercial availability of the compound at ≥95% purity from multiple suppliers [2] further supports reliable procurement for process development and GMP manufacturing campaigns where batch-to-batch consistency is essential.

Parallel Library Synthesis and Late-Stage Deprotection

In high-throughput medicinal chemistry and parallel library synthesis, the ability to carry a single protected intermediate through multiple synthetic steps before global deprotection is a key efficiency driver. 4-(Methoxymethoxy)-3,5-dimethylbenzoic acid, with its orthogonal MOM protecting group, enables the construction of diverse amide, ester, or ketone libraries via reactions at the carboxylic acid while preserving the latent phenolic handle. Following library synthesis, the MOM group can be removed in a single parallel deprotection step (e.g., using pTSA or BiCl₃) to reveal the phenol for subsequent biological evaluation or additional diversification [3]. This convergent approach minimizes the number of synthetic steps per library member and reduces overall material requirements compared to linear syntheses starting from the unprotected phenol.

Agrochemical Synthesis Under Oxidative and Nucleophilic Conditions

The production of substituted benzoic acid compounds as intermediates for agricultural chemicals (e.g., herbicides, fungicides) often requires robust protecting group strategies compatible with oxidative and nucleophilic conditions encountered in large-scale manufacturing [4]. The MOM group in 4-(methoxymethoxy)-3,5-dimethylbenzoic acid provides stability under these conditions while remaining cleavable with mild acid treatment, allowing for the installation and subsequent unmasking of the phenolic functionality at the appropriate stage of the synthesis. This strategic protection avoids the need for harsh deprotection conditions (e.g., BBr₃ for methyl ether cleavage or hydrogenolysis for benzyl ethers) that may be incompatible with other sensitive functional groups or pose safety and environmental challenges in an industrial setting.

Application
Selection Property
Validation Focus
Multi-step synthesis with orthogonal protection
Base-stable MOM protecting group
Selective MOM cleavage yield and downstream phenol integrity
Process scale-up with predictable purification
Single-ionizable pKa profile
pH-controlled extraction efficiency and batch consistency
Parallel library synthesis and late-stage deprotection
Orthogonal cleavable protecting group
Parallel deprotection compatibility and library yield
Agrochemical intermediate synthesis
Stability under oxidative and nucleophilic conditions
Mild acid cleavage compatibility with industrial safety requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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